molecular formula C15H14O2 B13633161 (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone CAS No. 5336-56-1

(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone

Cat. No.: B13633161
CAS No.: 5336-56-1
M. Wt: 226.27 g/mol
InChI Key: QIJYMAFYLVUVNU-UHFFFAOYSA-N
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Description

(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, which is bonded to a phenylmethanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone has several applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

5336-56-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(4-hydroxy-3,5-dimethylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2/c1-10-8-13(9-11(2)14(10)16)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3

InChI Key

QIJYMAFYLVUVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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